

Phenothiazine-10-carbonyl chloride CAS number and supplier

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Phenothiazine-10-carbonyl chloride
Cat. No.:	B091198

[Get Quote](#)

Technical Guide: Phenothiazine-10-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Phenothiazine-10-carbonyl chloride**, a key intermediate in the synthesis of various phenothiazine derivatives with significant applications in medicinal chemistry.

Core Data Summary

The following table summarizes the key identification and supplier information for **Phenothiazine-10-carbonyl chloride**.

Parameter	Value
Chemical Name	Phenothiazine-10-carbonyl chloride
CAS Number	18956-87-1 [1] [2] [3] [4] [5] [6]
Molecular Formula	C ₁₃ H ₈ CINOS [1] [3] [5]
Molecular Weight	261.73 g/mol [3] [5]
Synonyms	10H-Phenothiazine-10-carbonyl chloride, N-(Chlorocarbonyl)phenothiazine
Known Suppliers	Suzhou Health Chemicals Co., Ltd. [1] , CymitQuimica [4] , Sigma-Aldrich, GIHI CHEMICALS CO.,LIMITED [7] , CP Lab Safety [5] , BTCpharm [6]

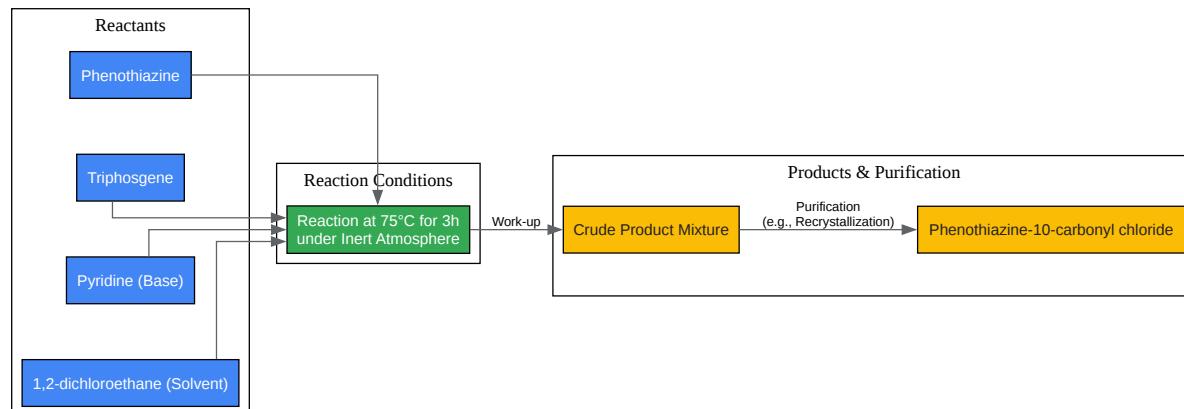
Synthesis of Phenothiazine-10-carbonyl chloride

A common method for the synthesis of **Phenothiazine-10-carbonyl chloride** involves the reaction of phenothiazine with triphosgene. This protocol outlines the general procedure based on established chemical literature.

Experimental Protocol: Synthesis from Phenothiazine and Triphosgene

Objective: To synthesize **Phenothiazine-10-carbonyl chloride** by reacting phenothiazine with triphosgene in the presence of a base.

Reagents and Materials:


- Phenothiazine
- Triphosgene
- Pyridine
- 1,2-dichloroethane

- Inert gas (e.g., Argon or Nitrogen)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Heating and stirring apparatus

Procedure:

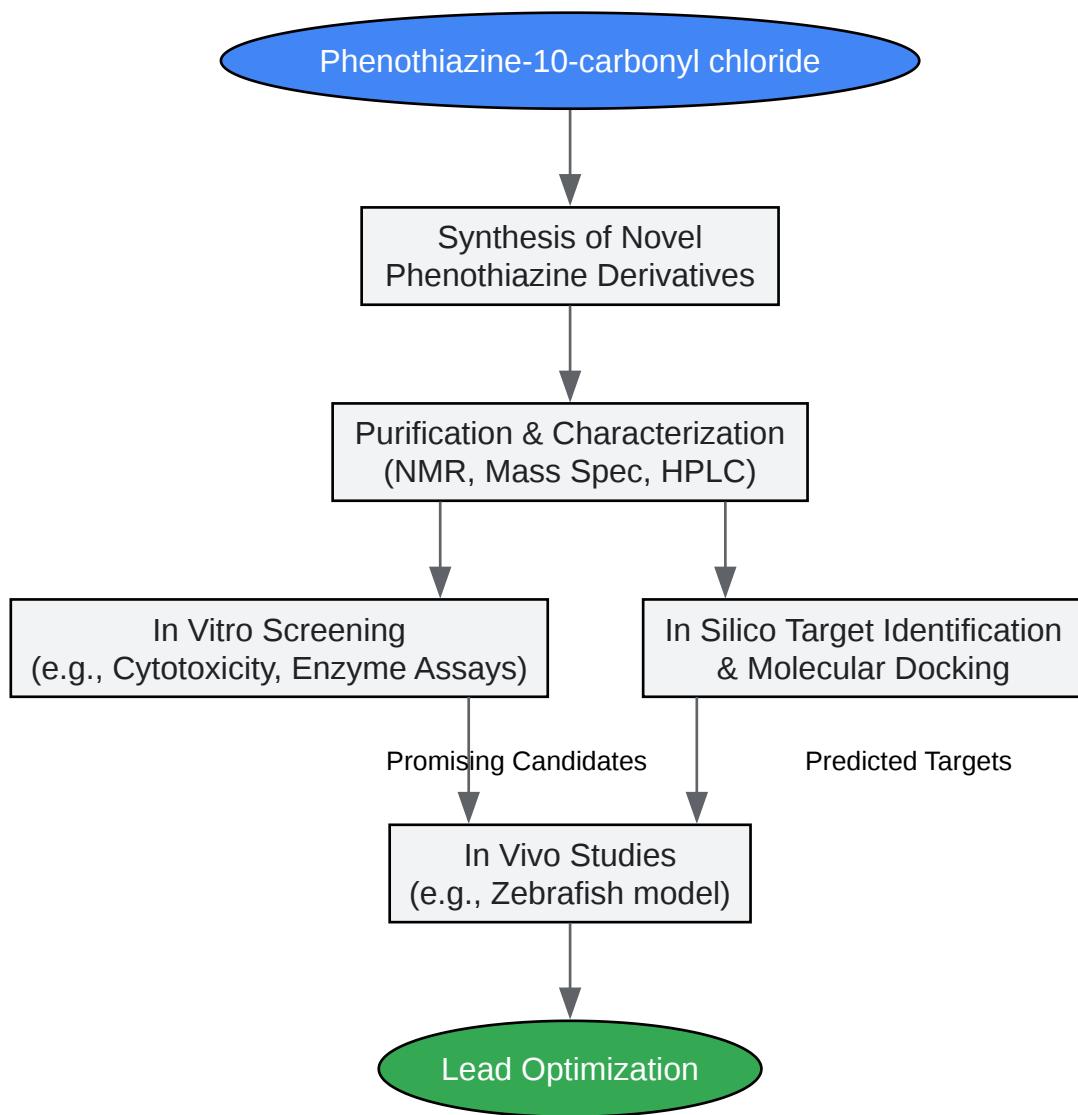
- In a round-bottom flask, dissolve phenothiazine in 1,2-dichloroethane under an inert atmosphere.
- Add pyridine to the solution to act as a base.
- Carefully add a solution of triphosgene in 1,2-dichloroethane to the reaction mixture.
- Heat the reaction mixture to 75°C and maintain this temperature with stirring for approximately 3 hours.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
- Upon completion, the reaction mixture can be worked up to isolate the crude product.
- Purification of the crude **Phenothiazine-10-carbonyl chloride** is typically achieved by recrystallization or column chromatography.

Note: This is a general protocol. Researchers should consult specific literature for precise molar ratios, concentrations, and detailed workup and purification procedures.

[Click to download full resolution via product page](#)

Synthesis workflow for **Phenothiazine-10-carbonyl chloride**.

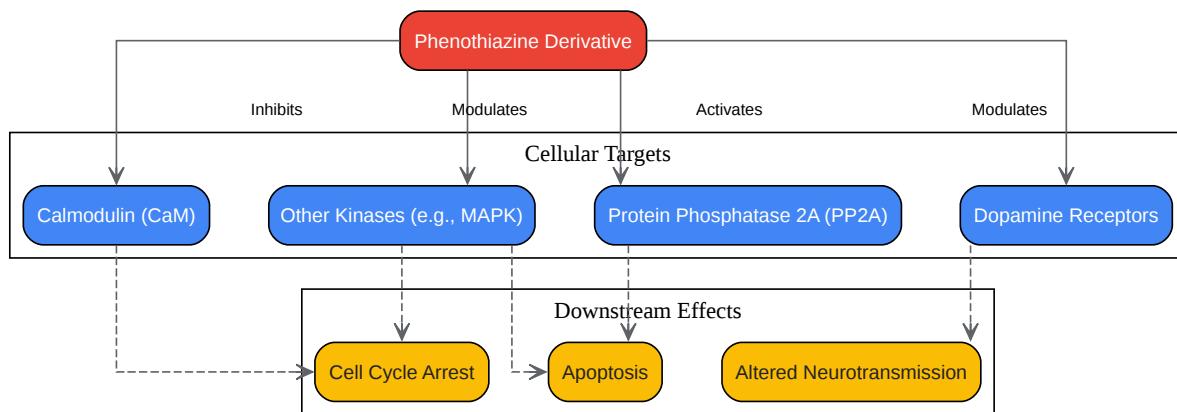
Biological Context and Signaling Pathways


Phenothiazine-10-carbonyl chloride is primarily a reactive intermediate used in the synthesis of a wide array of phenothiazine derivatives. These derivatives are known to interact with various biological targets and signaling pathways. While specific data for the carbonyl chloride intermediate is limited due to its reactive nature, the biological activities of its derivatives are extensively studied.

Phenothiazines, as a class of compounds, are known to modulate several key signaling pathways, making them valuable scaffolds in drug discovery.^[2] Their polypharmacology is a subject of ongoing research.

Key Signaling Pathways Modulated by Phenothiazine Derivatives:

- Dopaminergic and Cholinergic Signaling: Many phenothiazine-based drugs are antipsychotics that act on dopamine and acetylcholine receptors.[\[2\]](#)
- Calmodulin (CaM) Inhibition: Phenothiazines are known inhibitors of calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes, including cell cycle regulation.[\[7\]](#)
- Protein Phosphatase 2A (PP2A) Activation: Some phenothiazine derivatives have been shown to activate the tumor suppressor protein phosphatase 2A.[\[7\]](#)
- MAP Kinase and Wnt Signaling: These pathways, often implicated in tumorigenesis, have been identified as targets for some phenothiazine compounds.[\[2\]](#)


The following diagram illustrates a general experimental workflow for the development and testing of novel phenothiazine derivatives synthesized from **Phenothiazine-10-carbonyl chloride**.

[Click to download full resolution via product page](#)

General experimental workflow for phenothiazine derivatives.

This next diagram provides a simplified overview of how phenothiazine derivatives can exert their effects on cancer cells through the modulation of key signaling pathways.

[Click to download full resolution via product page](#)

Simplified signaling of phenothiazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenothiazine-10-carbonyl chloride synthesis - [chemicalbook \[chemicalbook.com\]](#)
- 2. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - [PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 3. [pubs.acs.org \[pubs.acs.org\]](#)
- 4. [researchgate.net \[researchgate.net\]](#)
- 5. [researchgate.net \[researchgate.net\]](#)
- 6. [researchgate.net \[researchgate.net\]](#)

- 7. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phenothiazine-10-carbonyl chloride CAS number and supplier]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091198#phenothiazine-10-carbonyl-chloride-cas-number-and-supplier]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com